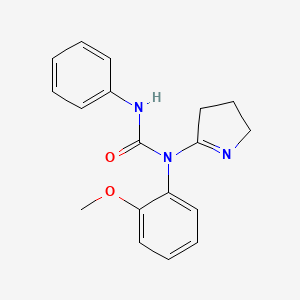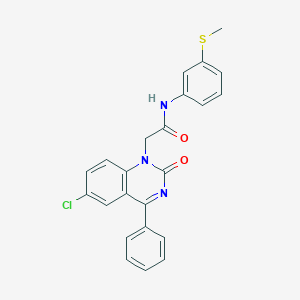![molecular formula C19H19N3O2S B2493089 (E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1799250-78-4](/img/structure/B2493089.png)
(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to “(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide” involves intricate procedures aiming to incorporate specific functional groups that contribute to their chemical behavior and properties. For instance, Yun-Jeong Lee et al. (2009) detailed the synthesis and crystal structure of a related compound, highlighting intermolecular hydrogen bonding and π-π stacking as critical structural features (Lee et al., 2009).
Molecular Structure Analysis
Molecular structure plays a pivotal role in determining the properties and reactivity of a compound. The mentioned study by Lee et al. (2009) illustrates the crystal structure of a similar compound, emphasizing the significance of the molecular geometry, particularly the boat conformation and the intermolecular interactions, in defining its stability and potential chemical applications (Lee et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often exploit the reactivity of their functional groups. For example, the reactivity of the acrylamide moiety in such compounds can lead to various chemical transformations, contributing to the synthesis of new molecules with potential biological or materials science applications. The work by Yun-Jeong Lee et al. (2009) serves as a reference point for understanding the reactivity and chemical behavior of these compounds (Lee et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, are influenced by their molecular structure. The study by Lee et al. (2009) provides insights into how the specific arrangement of atoms and intermolecular forces affect these properties, offering a deeper understanding of how they might be manipulated for various applications (Lee et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the potential for participating in specific chemical reactions, are determined by the molecular framework of the compound. The presence of the benzo[d]oxazol and thiophenyl groups, for example, can impart distinct electronic characteristics, influencing the compound’s behavior in chemical reactions. Research by Lee et al. (2009) exemplifies how the structural elements of these compounds contribute to their chemical properties (Lee et al., 2009).
科学的研究の応用
Synthesis and Characterization of Macroporous Silica
Researchers synthesized enantiopure acrylamide derivatives and polymerized them to create optically active prepolymers with potential applications as Chiral Stationary Phases (CSPs). These CSPs demonstrated improved chromatographic performances and showed enantioselectivity in chiral resolution, suggesting potential uses in separation processes and analytical chemistry (Tian et al., 2010).
Optically Active Polyacrylamides
A study explored the radical polymerization of enantiopure acrylamide derivatives, leading to optically active polymers. The polymers' isotacticity was found to influence their chiroptical properties and chiral recognition abilities, indicating applications in materials science and possibly in the development of novel polymers with specific optical properties (Lu et al., 2010).
Dyes and Chromophores
A study synthesized novel d-π-A type chromophores, exploring their photophysical properties, viscosity, and intramolecular charge transfer characteristics. These findings suggest applications in materials science, particularly in the development of materials for optical, electronic, or sensory applications (Jachak et al., 2021).
Synthesis of Benzimidazole Derivatives
Research in this area focused on synthesizing substituted benzimidazole derivatives and exploring their spectroscopic properties. The findings could have implications in the field of chemical synthesis and material characterization (Hranjec et al., 2008).
特性
IUPAC Name |
(E)-N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(10-9-15-6-4-12-25-15)20-13-14-5-3-11-22(14)19-21-16-7-1-2-8-17(16)24-19/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,20,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOMEBJDOKDUQR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


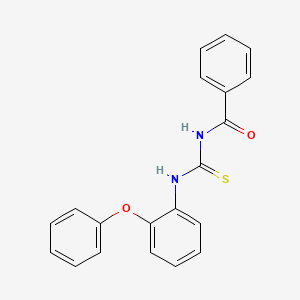
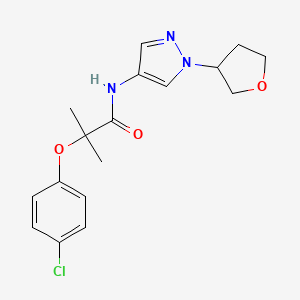
![benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2493010.png)
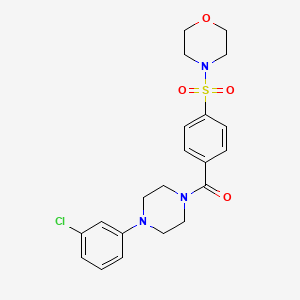
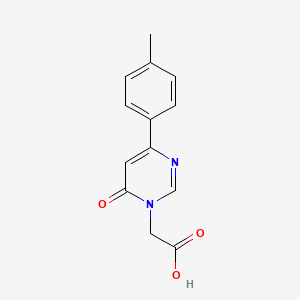
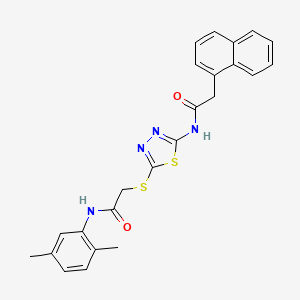

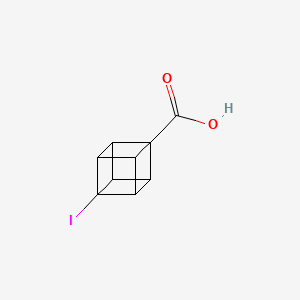

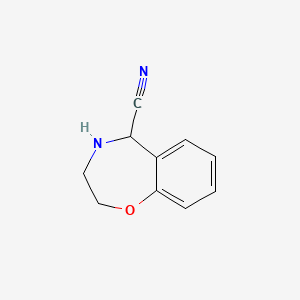
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide](/img/structure/B2493021.png)
